molecular formula C9H14N2O2S B4300183 N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide CAS No. 81066-31-1

N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide

Cat. No. B4300183
CAS RN: 81066-31-1
M. Wt: 214.29 g/mol
InChI Key: WSQYWCZQRDIVOS-UHFFFAOYSA-N
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Description

N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is a chemical compound that has been studied for its potential applications in scientific research. It is also known by the chemical name, propargyl morpholine-4-carbothioamide. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). These enzymes are involved in various cellular processes, including gene expression and neurotransmitter metabolism.
Biochemical and Physiological Effects:
N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide has been shown to have unique biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide in lab experiments is its unique biochemical and physiological effects. It can be used to study various cellular processes, including gene expression and neurotransmitter metabolism. However, one limitation is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations.

Future Directions

There are several future directions for the study of N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Studies are needed to further explore its mechanism of action and potential side effects. Another area of interest is its potential as a tool for epigenetic research. Studies are needed to further explore its effects on HDACs and other epigenetic enzymes.
In conclusion, N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide is a chemical compound that has been studied for its potential applications in scientific research. It has unique biochemical and physiological effects and has been shown to have potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide has been studied for its potential applications in scientific research. One area of interest is its use in cancer research. Studies have shown that this compound has anti-tumor activity and can induce cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of interest is its potential as a neuroprotective agent. Studies have shown that N-[(prop-2-yn-1-yloxy)methyl]morpholine-4-carbothioamide can protect neurons from oxidative stress and cell death. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(prop-2-ynoxymethyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-5-13-8-10-9(14)11-3-6-12-7-4-11/h1H,3-8H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYWCZQRDIVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCNC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408695
Record name 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]-

CAS RN

81066-31-1
Record name 4-Morpholinecarbothioamide, N-[(2-propynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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